N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S2/c1-18(14,15)13-9-2-3-10(13)7-8(6-9)12-19(16,17)11-4-5-11/h8-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIYTYVSKZGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article presents a detailed overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.
Structural Overview
The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is modified with a methylsulfonyl group and a cyclopropanesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 287.36 g/mol. The presence of both sulfonamide and amide functionalities contributes to its chemical reactivity and potential biological activity.
Synthesis Methods
Various synthetic methodologies have been developed for producing this compound. These methods emphasize the importance of stereochemistry and regioselectivity in synthesizing complex organic molecules, which can significantly influence biological activity.
Pharmacological Applications
Research indicates that this compound exhibits diverse pharmacological properties, including:
- Anti-inflammatory Effects : The compound has shown promise in targeting inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Neuropharmacological Potential : Structural modifications can lead to variations in neuroactivity, making this compound a candidate for developing treatments for neurological disorders.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies help elucidate the mechanisms through which the compound exerts its biological effects and assess its safety profile.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Inflammatory Disease Models : In vivo studies have demonstrated that derivatives of this compound can reduce markers of inflammation in animal models, suggesting potential therapeutic applications in human inflammatory diseases.
- Neuroactivity Assessments : Research involving receptor binding assays has indicated that certain analogs exhibit significant affinity for neurotransmitter receptors, highlighting their potential use in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic amine | Lacks sulfonyl group; potential neuroactivity |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Hydroxy derivative | Hydroxyl group instead of sulfonamide |
| 8-Azabicyclo[3.2.1]octane | Parent structure | Basic bicyclic framework without substitutions |
The unique combination of functional groups in this compound enhances its biological activity, making it an attractive candidate for further research and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s distinguishing feature is the cyclopropanesulfonamide group at the 3-position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Receptor Selectivity : Sulfonamide-containing bicyclic compounds (e.g., Velusetrag analogs) show higher 5-HT4 selectivity over 5-HT3, suggesting the target compound may share this profile .
- Antipathogenic Activity : Naphthamide derivatives () inhibit bacterial biofilms via hydrophobic interactions, a mechanism less likely with the polar sulfonamide group in the target compound .
- Metabolic Stability : Methylsulfonyl groups (common in and ) enhance metabolic stability by resisting oxidative degradation, a feature retained in the target compound .
Q & A
Basic: What synthetic strategies are employed for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide, and how are reaction conditions optimized?
Answer:
Synthesis involves multi-step protocols focusing on regioselectivity and stereochemical control:
Bicyclic Core Formation : Cyclization reactions (e.g., intramolecular aldol or Mannich) under controlled temperatures (−10°C to 25°C) and inert atmospheres to prevent side reactions .
Sulfonylation : Sequential introduction of methylsulfonyl and cyclopropanesulfonamide groups using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMSO or acetonitrile) at pH 7–8 .
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. NMR (1H/13C) and HRMS confirm structural integrity .
Basic: Which analytical techniques validate the compound’s structural and stereochemical properties?
Answer:
- Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, HSQC, NOESY) resolve connectivity and spatial arrangements. For example, NOESY correlations confirm axial/equatorial substituents on the bicyclo[3.2.1]octane system .
- X-ray Crystallography : Provides absolute configuration; disorder modeling (e.g., 30% ellipsoids) resolves conformational flexibility .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB), critical for assessing stereochemical purity .
Advanced: How can discrepancies between in vitro and in vivo activity data be systematically addressed?
Answer:
| Factor | Resolution Strategy | Reference |
|---|---|---|
| Metabolic Instability | LC-MS/MS metabolite profiling identifies labile groups (e.g., sulfonamide hydrolysis). Prodrug derivatization improves stability . | |
| Off-Target Effects | Counter-screening against structural analogs (e.g., benzisoxazole derivatives ) and CRISPR-Cas9 knockouts isolate target-specific activity. | |
| Bioavailability | LogP optimization via substituent modulation (e.g., replacing methylsulfonyl with trifluoromethyl ) enhances membrane permeability. |
Advanced: What computational tools predict the compound’s binding affinity and metabolic pathways?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., acetylcholine receptors). Key parameters: binding energy ≤ −8 kcal/mol, hydrogen bonds with conserved residues (e.g., Asp113 in mAChR1) .
- ADME Prediction : QikProp estimates logP (optimal 2–3), CNS permeability, and CYP450 inhibition. Metabolizer (e.g., Meteor Nexus) predicts Phase I oxidation sites (e.g., cyclopropane ring opening) .
- DFT Calculations : Assess sulfonamide hydrolysis thermodynamics (ΔG‡ ≤ 20 kcal/mol indicates stability under physiological pH) .
Basic: What pharmacological targets are hypothesized, and how are they validated experimentally?
Answer:
- Primary Targets : Neurotransmitter receptors (e.g., muscarinic acetylcholine receptors) due to structural similarity to tropane alkaloids .
- Validation Methods :
- Radioligand Binding : Competitive displacement assays (IC50 ≤ 100 nM validates high affinity) .
- Functional Assays : cAMP accumulation (GPCRs) or calcium flux (ion channels) confirm target modulation .
- Selectivity Panels : Screening against 50+ receptors/kinases excludes off-target activity .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?
Answer:
- Salt Formation : Hydrochloride salts increase solubility (e.g., 20 mg/mL in PBS) while maintaining receptor affinity .
- Nanoformulation : Liposomal encapsulation (particle size ≤ 200 nm, PDI ≤ 0.2) enhances bioavailability .
- Co-Solvents : Ethanol/Cremophor EL mixtures (10–20% v/v) stabilize the compound in intravenous formulations .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
- Storage : Sealed containers with desiccants (silica gel) at 4°C prevent hygroscopic degradation .
- Waste Disposal : Incineration (≥1000°C) following EPA guidelines for sulfonamide-containing compounds .
Advanced: How is stereochemical integrity maintained during large-scale synthesis?
Answer:
- Chiral Auxiliaries : Temporarily fix configurations (e.g., Evans oxazolidinones) during key steps .
- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation (ee ≥ 98%) ensures enantiopurity .
- In-Process Controls : Real-time FTIR monitors reaction progress; chiral HPLC checks enantiomeric excess (≥99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
